1,8-Dibromoperfluorooctane
Overview
Description
1,8-Dibromoperfluorooctane is a synthetic compound with the molecular formula C8Br2F16 and a molecular weight of 559.87 g/mol . It is a member of the perfluoroalkyl substances (PFASs) family, characterized by its high chemical stability and low toxicity . This compound is typically used in various industrial applications, including as a surfactant, wetting agent, and lubricant.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dibromoperfluorooctane can be synthesized through the bromination of perfluorooctane. The reaction involves the addition of bromine (Br2) to perfluorooctane in the presence of a catalyst, typically under controlled temperature and pressure conditions . The reaction is as follows:
C8F16+Br2→C8Br2F16
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to ensure the reaction’s efficiency and safety. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromoperfluorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to form perfluorooctane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include perfluorooctanol or perfluorooctylamine, depending on the substituent introduced.
Reduction Reactions: The major product is perfluorooctane.
Scientific Research Applications
1,8-Dibromoperfluorooctane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8-Dibromoperfluorooctane in surfactant applications is based on the arrangement of its fluorinated and brominated groups, which interact with surrounding molecules to lower interfacial tension . Additionally, it acts as a lubricant additive by forming a protective layer on surfaces, reducing friction and wear .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane: Similar in structure but lacks bromine atoms, making it less reactive in substitution reactions.
1,8-Diiodoperfluorooctane: Contains iodine atoms instead of bromine, which can lead to different reactivity and applications.
Perfluorooctylamine: Contains an amino group instead of bromine, used in different industrial applications.
Uniqueness
1,8-Dibromoperfluorooctane is unique due to its dual bromine atoms, which provide specific reactivity in substitution and reduction reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRJPHOHVRHNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br2F16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371604 | |
Record name | 1,8-Dibromoperfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812-58-8 | |
Record name | 1,8-Dibromoperfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 812-58-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,8-dibromoperfluorooctane interact with other molecules, and what are the structural consequences of this interaction?
A1: this compound exhibits a strong interaction with nitrogen-containing molecules like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and 1,4-diazabicyclo[2.2.2]octane (DABCO) through halogen bonding (XB). This interaction arises from the polarization of bromine atoms in this compound, creating an electron-deficient region that attracts electron-rich nitrogen atoms. [, ] This halogen bonding drives the self-assembly of these molecules, leading to the formation of cocrystals with unique structural arrangements. [, ] In these cocrystals, this compound and the nitrogen-containing molecules alternate in a one-dimensional chain, stabilized by N···Br halogen bonds. [, ] This interaction is strong enough to yield stable cocrystals at room temperature. []
Q2: What makes the interaction between this compound and DABCO particularly interesting from a structural perspective?
A2: The halogen bond formed between this compound and DABCO is remarkably short, with the N···Br distance being significantly less than the sum of van der Waals radii for these atoms. [] In fact, the reported N···Br distances in the this compound-DABCO adduct are among the shortest reported for interactions between a bromoperfluorocarbon and a nitrogen base. [] This emphasizes the strength and significance of halogen bonding in driving the assembly of these molecules and creating unique solid-state architectures.
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